BenchChemオンラインストアへようこそ!

Potassium dihydrogen citrate hydrate

pH metrology analytical chemistry buffer standardization

Select this monobasic potassium citrate for applications where the dihydrogen form is functionally mandatory: NIST primary pH calibration (pH(S)=3.776 at 25°C, 0.05 molal), acidic food matrices (INS 332(i)), and renal/bone research requiring potassium supplementation without sodium load. Unlike tripotassium citrate (alkaline) or sodium citrate (neutral/sodium burden), only the monobasic form delivers acidic buffering (pH 3.0–4.5) with 16.98% K by mass and direct brushite crystal inhibition. Specify CAS 132854-96-7 to ensure formulation fidelity.

Molecular Formula C6H11KO9
Molecular Weight 266.243
CAS No. 132854-96-7
Cat. No. B2527100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium dihydrogen citrate hydrate
CAS132854-96-7
Molecular FormulaC6H11KO9
Molecular Weight266.243
Structural Identifiers
SMILESC(C(=O)O)C(CC(=O)[O-])(C(=O)O)O.O.O.[K+]
InChIInChI=1S/C6H8O7.K.2H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;2*1H2/q;+1;;/p-1
InChIKeyTXWRHTYDFXPPRR-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 g / 250 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Potassium Dihydrogen Citrate Hydrate (CAS 132854-96-7): Chemical Identity and Industrial Role


Potassium dihydrogen citrate hydrate (CAS 132854-96-7), also referred to as monopotassium citrate or potassium citrate monobasic, is the monosubstituted potassium salt of citric acid with the molecular formula C₆H₁₁KO₉ (hydrate form) and an anhydrous molecular weight of 230.21 g/mol . It appears as a white to off-white, hygroscopic crystalline powder or chunks, freely soluble in water (≥0.5 M at 20 °C) and very slightly soluble in ethanol . The compound holds INS number 332(i) and functions as an acidity regulator, sequestrant, emulsifier, stabilizer, and yeast food in food systems, while also serving as a buffering agent, chelating agent, and alkalizing agent in pharmaceutical and research applications [1]. Critically, a 0.05 molal aqueous solution of this compound is recognized as a primary reference standard on the NIST (formerly NBS) pH scale, with a certified pH(S) of 3.776 at 25 °C [2].

Why Potassium Dihydrogen Citrate Hydrate Cannot Be Substituted with Tripotassium Citrate or Sodium Citrate


Although potassium dihydrogen citrate hydrate shares the citrate anion backbone with tripotassium citrate (E332(ii)) and sodium citrate (E331), their differences in degree of deprotonation and counter-cation identity create functionally non-interchangeable profiles across critical parameters. Monopotassium citrate delivers an acidic buffering pH of 3.0–4.5 in aqueous solution, whereas tripotassium citrate yields an alkaline pH of 7.5–9.0, and sodium citrate solutions are neutral to mildly alkaline . Potassium content differs substantially—16.98% K by mass for the monobasic form versus 38.28% for tripotassium citrate—directly impacting formulation strategies where precise potassium dosing is required without alkalinization [1]. Furthermore, only the monopotassium form is established as a NIST primary pH standard, a role that neither tripotassium citrate nor sodium citrate fulfills [2]. In renal and bone health research, the monopotassium citrate provides alkali load with concurrent potassium supplementation, an advantage over sodium citrate where sodium load may be undesirable in hypertensive or renally compromised populations [3]. These quantifiable divergences mean that procurement decisions based solely on the “citrate” label risk compromised experimental reproducibility and formulation failure.

Quantitative Differentiation Evidence for Potassium Dihydrogen Citrate Hydrate vs. Closest Analogs


Certified NIST Primary pH Standard: Potassium Dihydrogen Citrate vs. Tartrate and Phthalate Standards

A 0.05 molal aqueous solution of potassium dihydrogen citrate is certified as a NIST primary pH standard with pH(S) = 3.776 at 25 °C, as established by Staples and Bates [1]. This value fills a critical gap in the NBS/NIST pH scale between the tartrate standard (pH 3.557) and the phthalate standard (pH 4.008). Critically, the citrate standard demonstrates superior microbiological stability compared to the potassium hydrogen tartrate standard, which is prone to mold growth that can shift pH by up to 0.1 unit [1]. The phthalate standard, while widely used, is unstable in contact with platinum-hydrogen electrodes and absorbs strongly in the UV region, limiting its spectrophotometric applicability [1]. The citrate standard avoids both of these deficiencies. Reference pH(S) values have been assigned at 11 temperatures from 0 to 50 °C, enabling traceable calibration across a broad thermal range [1].

pH metrology analytical chemistry buffer standardization

Brushite Crystal Growth Inhibition: Potassium Dihydrogen Citrate Produces Complete Arrest at 0.5 M

In a controlled in vitro study using the single-diffusion gel growth technique at room temperature, potassium dihydrogen citrate (KDC) solution demonstrated a concentration-dependent inhibition of brushite (CaHPO₄·2H₂O) crystal growth [1]. Without inhibitor, star- and needle-type brushite crystals formed. Upon addition of increasing molar concentrations of KDC to the supernatant solution, the average size of grown brushite crystals decreased progressively. At 0.5 M KDC, no growth of brushite crystals was observed, representing complete inhibition [1]. The underlying mechanism, analyzed by Powder XRD, SEM, and EDAX, involves disruption of the crystallization process. This direct evidence contrasts with tripotassium citrate, which alkalinizes urine to pH >7.0 but may paradoxically increase the risk of calcium phosphate precipitation including brushite formation at elevated urinary pH [2].

urolithiasis crystal engineering biomineralization

Buffering pH Range: Monopotassium Citrate (pH 3.0–4.5) vs. Tripotassium Citrate (pH 7.5–9.0) vs. Sodium Citrate (pH 7.0–9.0)

The aqueous solution pH of potassium dihydrogen citrate (0.5 M in H₂O, 25 °C) falls in the range 3.0–4.5, with a typical value of pH 3.4–4.0 at 50 g/L . This acidic buffering window is a direct consequence of the monobasic substitution: two carboxyl groups remain protonated, conferring acidic character . In stark contrast, tripotassium citrate (K₃C₆H₅O₇·H₂O, 50 g/L in H₂O, 20 °C) yields a pH of 7.5–9.0 . Sodium citrate solutions similarly produce neutral-to-alkaline pH values (typically pH 7.0–9.0). The acidic buffer range of monopotassium citrate enables specific applications—including acidic food and beverage formulations, pH adjustment in pharmaceutical preparations requiring mildly acidic conditions, and acidified laboratory buffers—that cannot be achieved by the tripotassium or sodium counterparts without addition of extraneous acid, which would alter ionic strength and buffer capacity.

buffer chemistry formulation science pH control

Potassium Content and Dosing Precision: Monopotassium Citrate (16.98% K) vs. Tripotassium Citrate (38.28% K)

The potassium content by mass differs substantially between the two main potassium citrate forms. Monopotassium citrate (anhydrous, C₆H₇KO₇, MW 230.21) contains 16.98% elemental potassium, whereas tripotassium citrate (K₃C₆H₅O₇, MW 306.40) contains 38.28% potassium [1]. This 2.25-fold difference means that substitution of one form for the other without adjustment would lead to significant dosing errors. In pharmaceutical applications where moderate potassium supplementation is desired alongside acid buffering—such as in the management of hypocitraturic calcium oxalate nephrolithiasis or renal tubular acidosis—the monopotassium form allows titration of potassium delivery independent of the alkalinizing effect, as the urinary citrate load can be modulated without the excessive potassium load that would accompany equivalent citrate doses from tripotassium citrate [2]. The European Commission purity directive specifies assay content not less than 99% on the anhydrous basis for food-grade monopotassium citrate (E332(i)), with loss on drying not more than 1.0% (determined by drying at 180 °C for 4 hours), ensuring reliable stoichiometric calculations [3].

potassium supplementation pharmaceutical formulation electrolyte management

Bone Mineral Density: Potassium Citrate Increases BMD vs. Potassium Chloride Decreases BMD

In a 12-month randomized, double-blind trial of 161 postmenopausal women (mean age 58.6 years) with low bone mass (T-score −1 to −4), potassium citrate (30 mEq/day) was compared head-to-head against potassium chloride (30 mEq/day) [1]. Compared with potassium chloride, potassium citrate significantly increased mean bone mineral density (BMD) by 1.87% at L2–L4 (p < 0.001), by 1.39% at the femoral neck (p < 0.001), and by 1.98% at the total hip (p < 0.001) [1]. From baseline, the potassium citrate group showed a significant BMD increase of 0.89% at L2–L4 (p < 0.05), whereas the potassium chloride group showed a significant decrease of 0.98% (p < 0.05) [1]. Urinary markers of bone resorption, including deoxypyridinoline, decreased significantly in the potassium citrate group, with a statistically significant between-group difference [1]. The mechanism is attributed to the alkaline load provided by citrate metabolism, which buffers the chronic acid load of Western diets and reduces calcium leaching from bone—an effect that non-alkaline potassium salts (KCl) cannot replicate [1][2]. Crucially, sodium citrate lacks this bone-sparing effect independently of calcium co-supplementation, as evidenced by the EFSA evaluation that found insufficient evidence for a bone health claim for sodium and potassium salts of citric acid when considered without calcium [3].

osteoporosis bone metabolism acid-base balance

High-Value Application Scenarios for Potassium Dihydrogen Citrate Hydrate Based on Quantitative Evidence


NIST-Traceable pH Metrology and Buffer Standardization

This compound is uniquely positioned for laboratories requiring primary pH calibration in the 3.5–4.0 range. A 0.05 molal solution delivers a certified pH(S) of 3.776 at 25 °C, with reference values established at 11 temperatures from 0 to 50 °C [1]. Unlike the tartrate standard (mold-susceptible, pH drift up to 0.1 unit) and the phthalate standard (electrode-incompatible, UV-absorbing), the citrate standard offers superior stability, electrode compatibility, and optical transparency, making it the preferred choice for combined electrochemical-spectrophotometric acid-base studies [1].

Urolithiasis Research: Brushite Crystal Inhibition Studies

For in vitro models of urinary stone formation, potassium dihydrogen citrate provides direct, concentration-dependent inhibition of brushite crystal growth, achieving complete suppression at 0.5 M [2]. This direct inhibitory mechanism distinguishes it from tripotassium citrate, which acts through urinary alkalinization that may elevate brushite supersaturation. Researchers investigating anti-urolithiatic agents or crystallization mechanisms should specify the monopotassium form to replicate published inhibitory conditions [2].

Acidic Food and Beverage Formulation with Potassium Fortification

With an aqueous pH of 3.0–4.5 and INS 332(i) regulatory approval as an acidity regulator, sequestrant, emulsifier, and stabilizer, this compound is uniquely suited for acidic food matrices (e.g., fruit juices, fermented dairy, carbonated beverages) where simultaneous pH control, potassium fortification, and metal-ion chelation are required [3]. Its ADI (Acceptable Daily Intake) is designated 'not limited' by JECFA, confirming its safety for broad food use [3]. Tripotassium citrate (pH 7.5–9.0) would require additional acidulants to achieve equivalent acidic pH, altering formulation simplicity and cost .

Bone Metabolism Research Requiring Alkaline Potassium Load Without Sodium

In osteoporosis and bone turnover studies, potassium citrate delivers a metabolizable alkaline load that reduces bone resorption markers and increases bone mineral density at multiple skeletal sites (L2–L4: +0.89% from baseline, +1.87% vs. KCl; femoral neck: +1.39% vs. KCl; total hip: +1.98% vs. KCl; all p < 0.001) [4]. Unlike sodium citrate, which introduces sodium load potentially detrimental in hypertensive or renally impaired populations, the potassium counter-ion offers the dual benefit of alkali provision and potassium repletion without sodium burden [4][5].

Quote Request

Request a Quote for Potassium dihydrogen citrate hydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.